molecular formula C17H17N3O3S B11391132 6-ethyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

6-ethyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

Cat. No.: B11391132
M. Wt: 343.4 g/mol
InChI Key: JJUATYUNZAAMFF-UHFFFAOYSA-N
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Description

CHEBI:91422 , belongs to the stilbenoid class. Its systematic name is N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-yl-1-cyclohexa-2,4-dienylidene)-4-[4-(4-morpholinylmethyl)phenyl]-2H-isoxazole-3-carboxamide . Let’s break down its structure:

Structure:C26H31N3O5\text{Structure:} \quad \text{C}_{26}\text{H}_{31}\text{N}_{3}\text{O}_{5} Structure:C26​H31​N3​O5​

Preparation Methods

Industrial Production: As of now, there is no documented industrial-scale production method for this compound. Research in this area may be ongoing.

Chemical Reactions Analysis

Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution. detailed information on specific reactions remains elusive.

Common Reagents and Conditions: Without precise data, we can only speculate on potential reagents and conditions. Researchers might explore various catalysts, solvents, and temperatures to achieve desired transformations.

Major Products: The major products formed during reactions involving this compound would depend on the specific reaction type. Further experimental studies are necessary to elucidate these products.

Scientific Research Applications

Chemistry: Researchers may investigate its role as a synthetic intermediate or probe its reactivity in novel chemical transformations.

Biology and Medicine: Given its unique structure, this compound could serve as a lead compound for drug discovery. Its potential biological activities (e.g., enzyme inhibition, receptor binding) warrant exploration.

Industry: Applications in materials science, such as polymer modification or functionalization, could be relevant.

Mechanism of Action

Unfortunately, the exact mechanism by which this compound exerts its effects remains unknown. Further research is essential to uncover its molecular targets and pathways.

Comparison with Similar Compounds

While specific similar compounds are not listed, researchers may compare this compound’s structure, reactivity, and biological properties with other stilbenoids or related molecules.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

6-ethyl-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-4-10-5-6-13-11(7-10)12(21)8-14(23-13)15(22)18-17-20-19-16(24-17)9(2)3/h5-9H,4H2,1-3H3,(H,18,20,22)

InChI Key

JJUATYUNZAAMFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

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